2-allylpent-4-énoate d’éthyle

Vue d'ensemble

Description

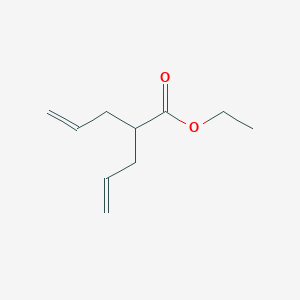

Ethyl 2-allylpent-4-enoate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. . This compound is characterized by its ester functional group and the presence of both allyl and pentenoate moieties, making it a versatile intermediate in organic chemistry.

Applications De Recherche Scientifique

Ethyl 2-allylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: Ethyl 2-allylpent-4-enoate is utilized in the production of specialty chemicals and materials, including polymers and resins.

Analyse Biochimique

Biochemical Properties

Ethyl 2-allylpent-4-enoate is involved in various biochemical reactions. It is synthesized from dimethyl 2,2-diallylmalonate through a series of reactions involving sodium methoxide, dimethyl malonate, and 8-bromooct-1-ene

Dosage Effects in Animal Models

The effects of Ethyl 2-allylpent-4-enoate at different dosages in animal models are not well-documented in the literature. It is known that the compound is toxic to rats at high doses .

Metabolic Pathways

Ethyl 2-allylpent-4-enoate is involved in the synthesis of other biochemical compounds, suggesting that it is part of various metabolic pathways. The compound likely interacts with various enzymes and cofactors during these reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-allylpent-4-enoate can be synthesized through the esterification of 2-allylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-allylpent-4-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-allylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, halides

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Amides, thioesters

Mécanisme D'action

The mechanism of action of ethyl 2-allylpent-4-enoate involves its interaction with various molecular targets and pathways:

Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol.

Oxidative Metabolism: The allyl group can undergo oxidation to form epoxides, which can further react to form diols or other oxidized products.

Nucleophilic Attack: The ester group is susceptible to nucleophilic attack, leading to substitution reactions that form new carbon-heteroatom bonds.

Comparaison Avec Des Composés Similaires

Ethyl 2-allylpent-4-enoate can be compared with other similar compounds, such as:

2-Allylpent-4-enoic acid: This compound is the acid precursor of ethyl 2-allylpent-4-enoate and shares similar reactivity but lacks the ester functional group.

Ethyl 2-acetylpent-4-enoate: This compound has an acetyl group instead of an allyl group, leading to different reactivity and applications.

Ethyl allylmalonate: This compound contains two ester groups and an allyl group, making it a versatile intermediate in organic synthesis.

Ethyl 2-allylpent-4-enoate is unique due to its combination of allyl and ester functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.

Activité Biologique

Ethyl 2-allylpent-4-enoate, a compound with the chemical formula C₈H₁₄O₂, is of interest in various fields, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 2-allylpent-4-enoate is an ester derived from the reaction of allyl alcohol and pent-4-enoic acid. The synthesis typically involves the following steps:

- Esterification : The reaction between pent-4-enoic acid and ethyl alcohol in the presence of acid catalysts.

- Purification : The product is purified using standard techniques such as distillation or chromatography.

Antimicrobial Properties

Ethyl 2-allylpent-4-enoate has demonstrated notable antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

In vitro studies suggest that Ethyl 2-allylpent-4-enoate can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This property may have implications for its use in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of Ethyl 2-allylpent-4-enoate against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a natural antimicrobial agent .

- Antioxidant Evaluation : In a controlled experiment, the antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Ethyl 2-allylpent-4-enoate exhibited a scavenging rate of 85% at a concentration of 100 µg/mL, indicating strong antioxidant activity .

- Inflammation Modulation : A recent study investigated the anti-inflammatory effects in a murine model of acute inflammation. Mice treated with Ethyl 2-allylpent-4-enoate showed a significant reduction in paw edema compared to control groups, suggesting its potential therapeutic application in inflammatory conditions .

Data Summary Table

Propriétés

IUPAC Name |

ethyl 2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKJTLFVKISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.